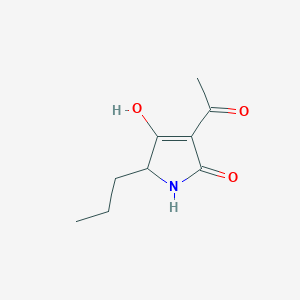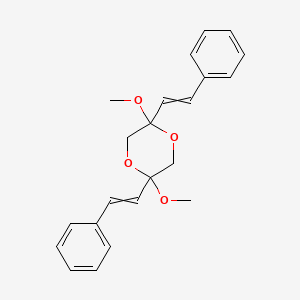![molecular formula C30H55O4- B14353937 3-[(Tetradecyloxy)carbonyl]pentadec-4-enoate CAS No. 92077-84-4](/img/structure/B14353937.png)
3-[(Tetradecyloxy)carbonyl]pentadec-4-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Tetradecyloxy)carbonyl]pentadec-4-enoate is an organic compound characterized by its unique structure, which includes a long alkyl chain and a carbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Tetradecyloxy)carbonyl]pentadec-4-enoate typically involves the esterification of pentadec-4-enoic acid with tetradecyloxycarbonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-[(Tetradecyloxy)carbonyl]pentadec-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of catalysts or under basic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters or amides, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-[(Tetradecyloxy)carbonyl]pentadec-4-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of lipid metabolism and membrane biology due to its long alkyl chain.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-[(Tetradecyloxy)carbonyl]pentadec-4-enoate involves its interaction with various molecular targets, primarily through its carbonyl group. The carbonyl group can participate in nucleophilic addition and substitution reactions, making it a versatile intermediate in organic synthesis. The long alkyl chain also allows for interactions with lipid bilayers and other hydrophobic environments, influencing its behavior in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Pentadec-4-enoic acid: Similar structure but lacks the tetradecyloxycarbonyl group.
Tetradecyloxycarbonyl chloride: Used as a reagent in the synthesis of 3-[(Tetradecyloxy)carbonyl]pentadec-4-enoate.
Other long-chain esters: Compounds with similar long alkyl chains and ester functionalities.
Uniqueness
This compound is unique due to its combination of a long alkyl chain and a reactive carbonyl group, making it a valuable compound in various chemical and biological applications. Its ability to undergo multiple types of reactions and its potential use in diverse fields highlight its versatility and importance.
Propiedades
Número CAS |
92077-84-4 |
|---|---|
Fórmula molecular |
C30H55O4- |
Peso molecular |
479.8 g/mol |
Nombre IUPAC |
3-tetradecoxycarbonylpentadec-4-enoate |
InChI |
InChI=1S/C30H56O4/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-34-30(33)28(27-29(31)32)25-23-21-19-17-14-12-10-8-6-4-2/h23,25,28H,3-22,24,26-27H2,1-2H3,(H,31,32)/p-1 |
Clave InChI |
HNAGYWNECFSDRR-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCOC(=O)C(CC(=O)[O-])C=CCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


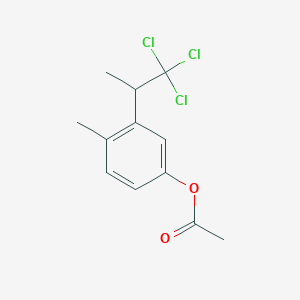

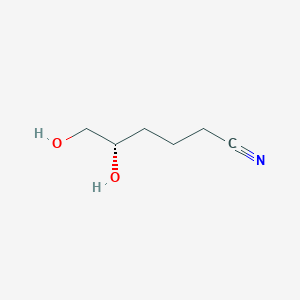

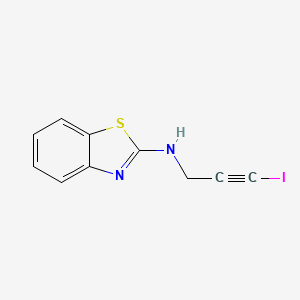
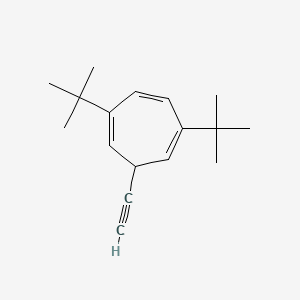
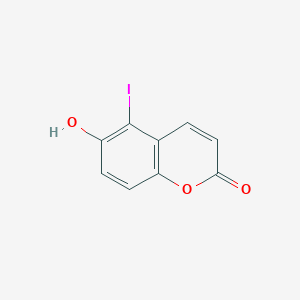
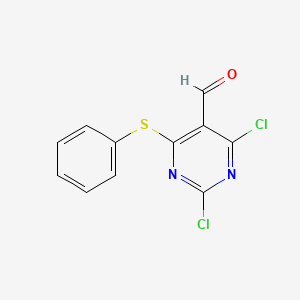


![1-Diazonio-3-[(quinolin-8-yl)sulfanyl]prop-1-en-2-olate](/img/structure/B14353911.png)
